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Compound of Interest

Compound Name: 4,5-Dibromopyridazin-3(2h)-one

Cat. No.: B1296910

For Immediate Release

[City, State] — [Date] — The heterocyclic compound 4,5-Dibromopyridazin-3(2H)-one has
emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its
unique structural features, particularly the presence of two reactive bromine atoms, provide a
facile entry point for the synthesis of a diverse array of novel bioactive molecules with
significant therapeutic potential. Researchers and drug development professionals are
increasingly leveraging this scaffold to develop new treatments for a range of diseases,
including cancer, inflammation, and cardiovascular disorders.

Application Notes

4,5-Dibromopyridazin-3(2H)-one serves as a key intermediate in the synthesis of various
substituted pyridazinone derivatives. The bromine atoms at the 4 and 5 positions are amenable
to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-
Hartwig amination, allowing for the introduction of a wide range of substituents. This synthetic
flexibility is crucial for the exploration of structure-activity relationships (SAR) and the
optimization of lead compounds.

Key Therapeutic Areas:

e Oncology: Derivatives of 4,5-Dibromopyridazin-3(2H)-one have shown promise as potent
anticancer agents. By modifying the substituents at the 4 and 5 positions, researchers have
developed compounds that exhibit significant inhibitory activity against key cancer-related
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enzymes like tyrosine kinases (e.g., VEGFR-2) and dual-specificity tyrosine-regulated
kinases (e.g., DYRK1A). These enzymes are often dysregulated in cancer and play a crucial
role in tumor growth, angiogenesis, and metastasis.

o Anti-inflammatory Agents: The pyridazinone core is a known pharmacophore for anti-
inflammatory activity.[1][2][3] Derivatives synthesized from the 4,5-dibromo precursor can be
tailored to target enzymes involved in the inflammatory cascade, offering potential new
therapies for chronic inflammatory diseases.

o Cardiovascular Diseases: The pyridazin-3(2H)-one scaffold is present in several compounds
with vasodilatory properties.[4][5] This has spurred interest in developing novel
cardiovascular agents from 4,5-Dibromopyridazin-3(2H)-one for the treatment of
hypertension and other related conditions.[4][6][7]

e Enzyme Inhibition: Beyond cancer and inflammation, derivatives of this scaffold have been
explored as inhibitors of various other enzymes, demonstrating the broad applicability of this
chemical motif in drug discovery.[8]

Quantitative Data Summary

The following table summarizes the biological activities of various pyridazin-3(2H)-one
derivatives, highlighting the potential of this scaffold.
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Key Findings
Compound Class Target Reference
(IC50/EC50)
Pyridazino[4,5-b]indol- )
DYRK1A Submicromolar IC50 [8]

4-ones
6-(4-
carboxymethyloxyphe
nyl)-4,5-dihydro- Vasodilator IC50 = 0.051 uyM [4]
3(2H)-pyridazinone
amides
Diarylurea o

o VEGFR-2 Potent Inhibition [9]
Pyridazinones
4,5-dihydro- Positive Inotropic Higher efficacy than 61171
3(2H)pyridazinones Effect digoxin
Thiazolo[4,5- Analgesic/Anti- Superior to ketorolac

. : : [11[2][3]

d]pyridazinones inflammatory in some models
Pyrazole-based

o VEGFR-2 IC50 = 8.93 nM [10]
Pyridazinones
Nicotinamide-based

VEGFR-2 IC50 = 60.83 nM [11]

Pyridazinones

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below
are representative protocols for the synthesis and biological evaluation of derivatives of 4,5-
Dibromopyridazin-3(2H)-one.

Protocol 1: General Procedure for Suzuki-Miyaura
Cross-Coupling

This protocol describes a typical procedure for the synthesis of 4,5-diarylpyridazin-3(2H)-one
derivatives.

Materials:
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e 4,5-Dibromopyridazin-3(2H)-one

e Arylboronic acid (2.2 equivalents)

o Palladium catalyst (e.g., Pd(PPh3)4, 5-10 mol%)
e Base (e.g., K2CO3 or K3PO4, 3 equivalents)

e Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

e Inert atmosphere (Nitrogen or Argon)
Procedure:

e To a Schlenk flask under an inert atmosphere, add 4,5-Dibromopyridazin-3(2H)-one (1
equivalent), arylboronic acid (2.2 equivalents), palladium catalyst, and base.

o Add the degassed solvent to the flask.

» Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the
required time (monitored by TLC or LC-MS).

e Upon completion, cool the reaction mixture to room temperature.

» Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and
brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by column chromatography on silica gel to obtain the desired 4,5-
diarylpyridazin-3(2H)-one.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a method to evaluate the inhibitory activity of synthesized compounds
against the VEGFR-2 enzyme.

Materials:
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e Recombinant human VEGFR-2 kinase

o ATP

e Poly(Glu, Tyr) 4:1 substrate

e Synthesized inhibitor compounds

o Kinase buffer (e.g., Tris-HCI, MgCI2, MnCI2, DTT)
e 96-well plates

» Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

Prepare serial dilutions of the inhibitor compounds in DMSO.

e In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the inhibitor compound at
various concentrations.

« Initiate the kinase reaction by adding a mixture of ATP and the substrate.
 Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

» Stop the reaction and measure the kinase activity using a suitable detection reagent
according to the manufacturer's instructions.

o Calculate the percentage of inhibition for each compound concentration and determine the
IC50 value by fitting the data to a dose-response curve.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.
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Caption: Experimental workflow for the development of bioactive molecules.
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Caption: Structure-Activity Relationship (SAR) logic.
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Caption: Inhibition of the VEGFR-2 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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